molecular formula C22H34O2 B12444786 ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate

ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate

Cat. No.: B12444786
M. Wt: 330.5 g/mol
InChI Key: DTEMJWLYSQBXEL-UHFFFAOYSA-N
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Description

Ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate is an organic compound characterized by a long chain of carbon atoms with multiple conjugated double bonds. This compound is an ester, formed from the reaction between an alcohol and an acid. Its structure and properties make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate typically involves the esterification of the corresponding acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated compounds.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

Ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of conjugated systems and ester functionalities.

    Biology: The compound’s interactions with biological molecules are of interest in understanding cellular processes and developing biochemical assays.

    Medicine: Research into its potential therapeutic effects and its role in drug delivery systems is ongoing.

    Industry: It is used in the synthesis of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate exerts its effects involves interactions with various molecular targets. The conjugated double bonds allow for electron delocalization, which can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biological pathways.

Comparison with Similar Compounds

Ethyl (2E,4E,6E,8E,10E)-icosa-2,4,6,8,10-pentaenoate can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of double bonds and ester functionality, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

ethyl icosa-2,4,6,8,10-pentaenoate

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h12-21H,3-11H2,1-2H3

InChI Key

DTEMJWLYSQBXEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC(=O)OCC

Origin of Product

United States

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